molecular formula C64H138N2O16P2 B12716115 Einecs 289-105-2 CAS No. 86004-23-1

Einecs 289-105-2

Cat. No.: B12716115
CAS No.: 86004-23-1
M. Wt: 1253.7 g/mol
InChI Key: MRMCKXOEWGVJSP-UHFFFAOYSA-N
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Description

EINECS 289-105-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues compounds marketed in the EU between 1971 and 1981. These compounds are characterized by hydrophobic perfluoroalkyl chains and hydrophilic ionic groups, enabling applications in coatings, firefighting foams, and electroplating .

Production methods often involve electrochemical fluorination or telomerization, with stringent purity requirements for industrial use . Analytical characterization relies on spectroscopy (NMR, FT-IR), chromatography (HPLC), and mass spectrometry to confirm structural integrity and purity .

Properties

CAS No.

86004-23-1

Molecular Formula

C64H138N2O16P2

Molecular Weight

1253.7 g/mol

IUPAC Name

bis[2-(2-nonoxyethoxy)ethyl] hydrogen phosphate;dodecane-1,12-diamine

InChI

InChI=1S/2C26H55O8P.C12H28N2/c2*1-3-5-7-9-11-13-15-17-29-19-21-31-23-25-33-35(27,28)34-26-24-32-22-20-30-18-16-14-12-10-8-6-4-2;13-11-9-7-5-3-1-2-4-6-8-10-12-14/h2*3-26H2,1-2H3,(H,27,28);1-14H2

InChI Key

MRMCKXOEWGVJSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCC.CCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCC.C(CCCCCCN)CCCCCN

Origin of Product

United States

Chemical Reactions Analysis

Einecs 289-105-2 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 289-105-2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 289-105-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as gene expression, protein synthesis, or metabolic pathways .

Comparison with Similar Compounds

Compound A: EINECS 91081-09-3

  • Structure : (Hydroxyethyl)dimethyl(γ-ω-perfluoro-2-C8-14-alkenyl) ammonium chloride.
  • Comparison :
    • Similarities: Shares a perfluoroalkyl chain (C8-14) and quaternary ammonium group, providing surfactant properties.
    • Differences: Contains a hydroxyethyl substituent and chloride counterion, enhancing solubility in polar solvents compared to EINECS 289-105-2 .
  • Applications : Used in stain-resistant textiles and specialty detergents.

Compound B: EINECS 92129-34-5

  • Structure : (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-β-alkenyl) ammonium methyl sulfate.
  • Comparison :
    • Similarities: Matches this compound in perfluoroalkyl chain length (C8-14) and ammonium core.
    • Differences: Methyl sulfate counterion increases thermal stability but reduces biodegradability relative to this compound .
  • Applications : Preferred in firefighting foams due to foam-forming efficiency.

Functional and Environmental Trade-offs

  • EINECS 91081-09-3 : Higher solubility improves formulation versatility but increases aquatic toxicity risks (e.g., LC50 for fish: 1–5 mg/L) .
  • EINECS 92129-34-5 : Superior thermal stability benefits high-temperature applications but correlates with persistence in soil (half-life >10 years) .

Research Findings and Methodologies

Structural Similarity Analysis

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), quantify similarity using Tanimoto indices (≥70% similarity threshold on PubChem 2D fingerprints). This compound clusters with perfluorinated quaternary ammonium compounds in the EINECS database, enabling toxicity predictions via read-across from labeled analogs (e.g., REACH Annex VI compounds) .

Toxicity and Regulatory Insights

  • Genotoxicity: Negative Ames test results for analogs suggest this compound is non-mutagenic .
  • Bioaccumulation : Predicted bioaccumulation factors (BCF >2000) align with perfluorooctane sulfonate (PFOS) analogs, raising regulatory concerns under EU REACH .

Q & A

Basic Research Questions

Q. What methodologies are recommended for conducting a systematic literature review on Einecs 289-105-2 to identify research gaps?

  • Methodological Answer : Begin with keyword searches in authoritative databases (e.g., PubMed, Scopus) using terms like "this compound," "chemical properties," and "toxicological profiles." Employ Boolean operators to refine results. Organize findings into thematic categories (e.g., synthesis methods, biological activity). Critically evaluate gaps in mechanistic studies or conflicting data, using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions . Maintain a citation management system for traceability.

Q. How should a hypothesis be formulated for studying the reactivity of this compound under varying environmental conditions?

  • Methodological Answer : Derive hypotheses from existing literature. For example: "Due to its electrophilic functional groups, this compound will exhibit increased hydrolysis rates in alkaline environments." Ensure hypotheses are testable using controlled experiments (e.g., pH-dependent stability assays). Avoid overly broad statements; instead, focus on specific variables (e.g., temperature, solvent polarity) .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document protocols in detail, including reagent purity, equipment calibration, and reaction conditions (time, temperature, catalysts). Use control experiments to validate each step. For novel synthesis routes, provide spectroscopic evidence (e.g., NMR, IR) and purity metrics (e.g., HPLC). Reference established guidelines for reporting chemical procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., differences in assay protocols, cell lines, or exposure durations). Use statistical tools (e.g., ANOVA, regression analysis) to quantify variability. Replicate key studies under standardized conditions, adhering to OECD or EPA guidelines. Publish null results to address publication bias .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation, probit analysis) to estimate EC50 values. Use Bayesian methods to account for uncertainty in low-dose extrapolation. Validate models with cross-validation or bootstrapping. Report confidence intervals and effect sizes to enhance interpretability .

Q. How can cross-disciplinary approaches (e.g., computational chemistry and in vitro assays) improve mechanistic understanding of this compound?

  • Methodological Answer : Integrate molecular docking simulations to predict binding affinities with target proteins, followed by in vitro validation (e.g., enzyme inhibition assays). Use cheminformatics tools (e.g., QSAR) to correlate structural features with biological activity. Ensure computational parameters (e.g., force fields, solvent models) align with experimental conditions .

Data Management and Presentation

Q. What guidelines should be followed when presenting spectral data (e.g., NMR, MS) for this compound in publications?

  • Methodological Answer : Include raw data in supplementary materials, annotated with acquisition parameters (e.g., solvent, frequency). For NMR, provide integration values and coupling constants. Use standardized formats (e.g., JCAMP-DX) for spectral files. Highlight key peaks in figures and reference known artifacts (e.g., solvent residues) .

Q. How can researchers ensure ethical compliance when using human-derived data in studies involving this compound metabolites?

  • Methodological Answer : Obtain IRB approval and informed consent for human samples. Anonymize data to protect participant identities. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and funding sources in the manuscript .

Methodological Pitfalls to Avoid

  • Overlooking Negative Controls : Failing to include controls in toxicity assays can lead to false positives. For example, validate cell viability assays with untreated and vehicle-control groups .
  • Insufficient Replication : Small sample sizes or single-experiment designs reduce statistical power. Use triplicate measurements and independent replicates .
  • Ambiguous Terminology : Define terms like "high purity" quantitatively (e.g., ≥95% by HPLC) to avoid misinterpretation .

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